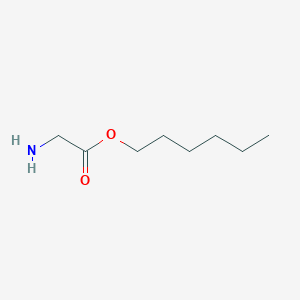

Hexyl 2-aminoacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

hexyl 2-aminoacetate |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7,9H2,1H3 |

InChI Key |

LNRLFKGMWKRKEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)CN |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving Hexyl 2 Aminoacetate Scaffolds

Computational and Experimental Approaches to Reaction Mechanism Postulation

In the absence of direct studies on hexyl 2-aminoacetate, the investigation of its reaction mechanisms would necessitate a combined computational and experimental strategy. Computational chemistry, employing methods such as Density Functional Theory (DFT) and ab initio calculations, serves as a powerful tool for predicting reaction pathways, transition state geometries, and activation energies. For a compound like this compound, theoretical models could explore reactions such as hydrolysis, aminolysis, and transesterification. These models would provide initial hypotheses about the most likely mechanistic steps.

Experimentally, these computational predictions would be validated through kinetic studies, spectroscopic analysis, and isotopic labeling experiments. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial for identifying and characterizing reactants, products, and any observable intermediates. For instance, in a potential hydrolysis reaction, monitoring the change in concentration of this compound and the appearance of glycine (B1666218) and hexanol over time would provide kinetic data to support or refute a proposed mechanism.

Identification of Rate-Determining Steps and Key Intermediates

The direct detection of such transient intermediates is often challenging due to their short lifetimes. Advanced spectroscopic techniques, such as stopped-flow or flash photolysis coupled with spectroscopy, can sometimes be employed to observe these species directly. Indirect evidence for intermediates can be gathered through trapping experiments or by studying the effect of substituents on the reaction rate.

Table 1: Hypothetical Intermediates in Reactions of this compound

| Reaction Type | Hypothetical Intermediate | Key Features |

| Acid-Catalyzed Hydrolysis | Protonated Tetrahedral Intermediate | The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. |

| Base-Catalyzed Hydrolysis | Tetrahedral Alkoxide Intermediate | Formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. |

| Transesterification | Tetrahedral Intermediate | Involves the attack of an alcohol on the ester carbonyl, leading to the exchange of the alkoxy group. |

Stereochemical Control Mechanisms in Asymmetric Transformations

As this compound is a derivative of the achiral amino acid glycine, the introduction of stereochemistry would require reactions at the α-carbon or the use of chiral reagents or catalysts. For instance, the alkylation of the α-carbon could lead to the formation of a new stereocenter. Achieving stereochemical control in such a transformation would necessitate the use of a chiral auxiliary, a chiral catalyst, or an enzyme.

The mechanism of stereochemical control often involves the formation of a diastereomeric transition state with a lower activation energy for the formation of one stereoisomer over the other. For example, a chiral phase-transfer catalyst could form a chiral ion pair with the enolate of this compound, directing an incoming electrophile to one face of the enolate.

Table 2: Potential Strategies for Stereochemical Control

| Strategy | Mechanistic Principle | Expected Outcome |

| Chiral Auxiliary | The auxiliary is covalently attached to the substrate, directing the stereochemical outcome of a subsequent reaction. | Formation of a specific diastereomer, which upon removal of the auxiliary yields an enantiomerically enriched product. |

| Chiral Catalyst | The catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer. | Direct formation of an enantiomerically enriched product. |

| Biocatalysis | Enzymes, with their inherently chiral active sites, can catalyze reactions with high stereoselectivity. | High enantiomeric excess of the desired product under mild reaction conditions. |

Influence of Reaction Environment and Solvent Effects on Mechanistic Pathways

The reaction environment, particularly the choice of solvent, can significantly influence the mechanism and rate of a reaction. Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states to varying degrees.

For a reaction involving a polar molecule like this compound, a polar solvent would be expected to solvate the ground state. If the transition state is more polar than the ground state, a polar solvent will stabilize it to a greater extent, thereby accelerating the reaction. Conversely, if the transition state is less polar, a polar solvent will slow the reaction down.

For instance, in a nucleophilic substitution reaction at the carbonyl carbon, a polar protic solvent can hydrogen bond with the carbonyl oxygen, potentially hindering the approach of the nucleophile. In contrast, a polar aprotic solvent would not form such hydrogen bonds, potentially leading to a faster reaction rate. The specific effects would need to be determined experimentally for each reaction of this compound.

Advanced Catalytic Methodologies for Hexyl 2 Aminoacetate Derivatization

Organocatalytic Systems for Asymmetric Transformations of Amino Esters

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. These catalysts are often derived from naturally occurring substances, making them environmentally benign and readily available.

Chiral aldehyde catalysis has proven to be a highly effective strategy for the direct asymmetric α-functionalization of N-unprotected amino acid esters. thieme-connect.comnih.gov This method circumvents the need for protecting groups on the amine, streamlining the synthetic process. acs.orgnih.gov The catalytic cycle typically involves the reversible formation of a chiral imine between the amino ester and the chiral aldehyde catalyst. This imine formation increases the acidity of the α-proton, facilitating its removal by a base to generate a chiral enolate. This enolate then reacts with various electrophiles, with the chiral environment provided by the catalyst directing the stereochemical outcome of the reaction. nih.govsci-hub.st

This methodology has been successfully applied to a range of transformations, including:

α-Alkylation: The introduction of alkyl groups at the α-position.

Michael addition: The conjugate addition to α,β-unsaturated compounds.

Mannich reaction: The addition to imines.

Aldol reaction: The addition to aldehydes or ketones.

Allylation, benzylation, and propargylation: The introduction of corresponding functional groups. nih.gov

A significant advantage of this approach is the ability to achieve high enantioselectivity in the synthesis of α,α-disubstituted amino acid derivatives. nih.gov For instance, the combination of a chiral aldehyde catalyst with a Lewis acid like ZnCl₂ has been shown to efficiently promote asymmetric allylation and benzylation reactions. nih.gov

| Transformation | Catalyst System | Substrate | Electrophile | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| α-Arylation | Chiral Aldehyde CA-1 | N-unprotected amino acid ester | Aryl halide | Moderate-to-high | Good-to-excellent | nih.gov |

| α-Allylation | Chiral Aldehyde CA-15 / ZnCl₂ | N-unprotected amino acid ester | Allyl chloride | Moderate-to-good | Good-to-excellent | nih.gov |

| α-Benzylation | Chiral Aldehyde CA-15 / ZnCl₂ | N-unprotected amino acid ester | Benzyl (B1604629) chloride | Moderate-to-good | Good-to-excellent | nih.gov |

Chiral bifunctional guanidines are another important class of organocatalysts that have demonstrated remarkable efficacy in asymmetric transformations. rsc.org These catalysts possess both a Brønsted basic guanidine (B92328) moiety and a hydrogen-bond donating group within the same molecule. nih.govlookchem.com This dual functionality allows them to simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. nih.gov

A key application of bifunctional guanidine catalysis is in the asymmetric Michael addition of β-ketoesters to nitroolefins. nih.govlookchem.com In this reaction, the guanidine group deprotonates the β-ketoester to form a chiral ion pair, while the hydrogen-bond donor site activates the nitroolefin. This dual activation facilitates the carbon-carbon bond formation with high diastereo- and enantioselectivity. lookchem.com The resulting products are valuable intermediates for the synthesis of biologically active compounds, including bicyclic β-amino acids. nih.gov The design of these catalysts often incorporates rigid cyclic amino amides derived from natural amino acids like L-proline to provide a well-defined chiral environment. lookchem.com

| Catalyst | Nucleophile | Electrophile | Diastereomeric Ratio (d.r.) | Enantioselectivity (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Chiral Guanidine 1f | β-ketoester | Nitroolefin | >99:1 | 97% | up to 99% | lookchem.com |

Transition Metal-Catalyzed Reactions with Aminoacetate Substrates

Transition metal catalysis offers a broad and versatile platform for the functionalization of amino esters. nih.govmdpi.comresearchgate.net These catalysts can mediate a wide range of transformations, often with high chemo-, regio-, and stereoselectivity.

Palladium catalysis is particularly well-suited for the α-allylation of amino acid esters. ccspublishing.org.cnnih.gov This reaction, often referred to as the Tsuji-Trost reaction, involves the reaction of an enolate of the amino ester with a palladium-π-allyl complex generated from an allylic precursor. acs.org A significant challenge in the allylation of unprotected amino esters is controlling the chemoselectivity between N-allylation and C-allylation. ccspublishing.org.cn

Recent advancements have demonstrated that the chemoselectivity can be effectively controlled by the choice of base and solvent. ccspublishing.org.cn Furthermore, cooperative catalytic systems combining a chiral aldehyde with a palladium complex and a Lewis acid have been developed for the enantioselective α-allylation of N-unprotected amino acid esters with allyl alcohol esters. acs.orgnih.gov This ternary system allows for the in situ formation of a chiral imine, which then undergoes palladium-catalyzed allylation with high enantiocontrol. acs.org This method provides a direct route to α,α-disubstituted nonproteinogenic α-amino acid esters. acs.org

| Catalytic System | Amino Ester | Allylic Substrate | Key Features | Reference |

|---|---|---|---|---|

| Pd(0) / Base / Solvent | Unprotected amino acids | Allylic carbonates | Chemoselective O- or N-allylation | ccspublishing.org.cn |

| Chiral Aldehyde / Pd Complex / Lewis Acid | NH₂-unprotected amino acid esters | Allyl alcohol esters | Enantioselective α-allylation | acs.orgnih.gov |

| Picolinaldehyde / Ni(II) salts / Pd(0) | Unprotected amino acid esters | Palladium π-allyl complexes | Preferential α-carbon reactivity | nih.gov |

Nickel(II) complexes have also been employed as catalysts for the derivatization of amino esters. For instance, a catalytic system comprising picolinaldehyde and a Ni(II) salt can induce preferential reactivity at the α-carbon of unprotected amino acid esters in palladium-catalyzed α-allylation reactions. nih.gov This approach allows for the synthesis of α-quaternary α-allyl amino acid esters. Additionally, nickel(II) complexes have been shown to catalyze the N-formylation and N-acylation of amines, a reaction applicable to amino esters, using reagents like N,N-dimethylformamide (DMF). organic-chemistry.org More recently, nickel-catalyzed deaminative allenylation of amino acid derivatives has been developed, providing a novel method for their functionalization. organic-chemistry.org

Molybdenum-based catalysts have emerged as effective tools for the asymmetric amination of α-hydroxy esters to produce N-protected unnatural α-amino acid esters. nih.govnih.gov This transformation proceeds through a cooperative catalysis mechanism involving a chiral molybdenum complex and a chiral phosphoric acid. This method is valuable for the synthesis of a variety of chiral α-amino acid esters from readily available starting materials. nih.gov

| Metal | Catalytic System | Transformation | Substrate | Key Outcome | Reference |

|---|---|---|---|---|---|

| Nickel(II) | Picolinaldehyde / Ni(II) salt / Pd(0) | α-Allylation | Unprotected amino acid ester | Synthesis of α-quaternary α-allyl amino acid esters | nih.gov |

| Nickel(II) | [Ni(quin)₂] | N-Formylation | Amines (applicable to amino esters) | Efficient amide bond formation | organic-chemistry.org |

| Molybdenum | Chiral Molybdenum complex / Chiral Phosphoric Acid | Asymmetric Amination | α-Hydroxy ester | Synthesis of N-protected unnatural α-amino acid esters | nih.govnih.gov |

Copper catalysts are versatile and have been utilized in a variety of annulation and cycloaddition reactions involving amino ester derivatives. One notable example is the copper-catalyzed annulation of oxime acetates with α-amino acid ester derivatives to synthesize 3-amino-4-pyrrolin-2-ones. nih.gov This process involves the in situ generation of a 1,3-dinucleophilic species from the amino ester and a 1,2-dielectrophilic species from the oxime acetate (B1210297), followed by a nucleophilic cyclization. nih.gov

Copper catalysis also facilitates the synthesis of highly substituted pyrroles through the annulation of enaminones with alkynyl esters. rsc.org Additionally, copper-catalyzed oxidative cyclization/1,2-amino migration cascade reactions of enamino esters provide an efficient route to substituted pyrroles. acs.org These reactions demonstrate the power of copper catalysis in constructing complex heterocyclic scaffolds from simple amino ester precursors.

| Reaction Type | Catalyst | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Annulation | Copper catalyst | Oxime acetates and α-amino acid ester derivatives | 4-Pyrrolin-2-ones bearing a 3-amino group | Efficient construction of 4-pyrrolin-2-one derivatives | nih.gov |

| Annulation | Cu(OAc)₂ | Enaminones and alkynyl esters | Densely substituted pyrroles | Tunable synthesis of functionalized pyrroles | rsc.org |

| Oxidative Cyclization/1,2-Amino Migration | Copper catalyst | Enamino esters | Substituted pyrroles | Tandem reaction with O₂ as the oxidant | acs.org |

Biocatalytic Strategies Utilizing Lipases for Amino Ester Synthesis and Modification

Biocatalysis, leveraging enzymes for chemical transformations, has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. Lipases (EC 3.1.1.3), in particular, have demonstrated remarkable versatility beyond their natural function of hydrolyzing fats. In non-aqueous environments, they can effectively catalyze esterification, transesterification, and aminolysis reactions, making them ideal candidates for the synthesis and modification of amino esters like Hexyl 2-aminoacetate.

The primary advantage of using lipases is their inherent chemo-, regio-, and enantioselectivity. This allows for the targeted synthesis of specific esters without the need for extensive protection and deprotection steps that are common in traditional chemical synthesis. For the synthesis of amino esters, lipases can catalyze the direct esterification of an amino acid with an alcohol or the transesterification of an existing ester.

Research has shown that immobilized lipases are particularly effective biocatalysts. For instance, lipases are capable of catalyzing the Michael addition of aromatic amines to acrylates to produce β-amino acid esters. mdpi.com A study utilizing Lipase (B570770) TL IM from Thermomyces lanuginosus in a continuous-flow microreactor system demonstrated the efficient synthesis of 17 different β-amino acid esters in methanol, a green solvent, with short residence times and high yields. mdpi.com While this study focused on β-amino esters, the principle demonstrates the potential of lipases to facilitate C-N bond formation in the synthesis of amino ester backbones.

Furthermore, Candida antarctica lipase B (CALB) has proven to be an efficient catalyst for the copolymerization of diesters with amino-substituted diols, forming poly(amine-co-esters). nih.gov This highlights the enzyme's tolerance for amino groups within the substrates, a crucial characteristic for the synthesis of amino esters. The successful synthesis of a wide range of aminoacyl esters of carbohydrates using lipases from Candida rugosa and porcine pancreas further underscores the broad substrate scope of these enzymes, accommodating various amino acids and carbohydrate molecules. researchgate.net

While direct lipase-catalyzed synthesis of this compound is not extensively documented in dedicated studies, the feasibility of such a reaction is strongly supported by related research. Lipases have been successfully used to synthesize hexyl acetate, confirming their efficacy with hexanol as a substrate. nih.gov One study optimized the synthesis of hexyl acetate from hexanol and triacetin (B1683017) using an immobilized lipase from Mucor miehei, achieving high molar conversion. nih.gov Given the demonstrated ability of lipases to process both hexanol and various amino acids, it is scientifically plausible to employ a lipase-based strategy for the direct esterification of glycine (B1666218) with hexanol to produce this compound.

Below is a table summarizing various lipase-catalyzed reactions for the synthesis of different esters, illustrating the typical parameters and outcomes.

Table 1: Examples of Lipase-Catalyzed Ester Synthesis

| Lipase Source | Reaction Type | Substrates | Solvent | Temperature (°C) | Yield/Conversion | Ref |

|---|---|---|---|---|---|---|

| Thermomyces lanuginosus (Immobilized) | Michael Addition | Aniline, Methyl acrylate | Methanol | 35 | High | mdpi.com |

| Candida antarctica Lipase B (CALB) | Polycondensation | Diesters, Diethanolamines | Bulk | 50-100 | Mw up to 59,000 | nih.gov |

| Candida rugosa | Esterification | L-amino acids, D-glucose | Non-polar solvent | N/A | Up to >99% | researchgate.net |

| Mucor miehei (Immobilized) | Transesterification | Hexanol, Triacetin | n-hexane | 52.6 | 86.6% | nih.gov |

Enantioselective Catalysis for the Production of Chiral this compound Derivatives

The production of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral derivatives of this compound, particularly those with stereocenters at the α-carbon, represent valuable building blocks for complex molecules. Enantioselective catalysis, employing either biocatalysts or chiral chemical catalysts, provides the most efficient means to synthesize such compounds with high optical purity.

Biocatalytic Approaches:

A prominent biocatalytic strategy for producing chiral α-amino esters involves the use of imine reductases (IREDs). These enzymes catalyze the asymmetric reduction of a C=N double bond, a key step in reductive amination. Researchers have developed a highly efficient method for the synthesis of N-substituted α-amino esters through the direct reductive coupling of α-ketoesters and amines using metagenomic IREDs. nih.govnih.gov This approach allows for the production of both (R)- and (S)-enantiomers with high conversion rates and excellent enantioselectivity under mild reaction conditions. nih.govnih.gov Applying this methodology, a chiral derivative of this compound could be synthesized starting from hexyl 2-oxoacetate and a desired amine in the presence of an appropriate IRED.

Chemocatalytic Approaches:

Asymmetric chemical catalysis offers a diverse toolbox for the synthesis of chiral amino acid derivatives. One innovative method involves a combined catalytic system of a chiral aldehyde and a palladium catalyst for the asymmetric α-allenylic alkylation of amino acid esters that are unprotected at the amine group. acs.org This strategy has been used to generate a variety of unnatural α,α-disubstituted amino acid esters with good to excellent yields and stereoselectivities. acs.org

Another powerful technique utilizes chiral Ni(II) complexes derived from Schiff bases of amino acids. These square-planar complexes serve as templates to control the stereochemistry of reactions at the α-carbon. This methodology has been successfully applied to the synthesis of various tailor-made α-substituted amino acids through alkylation reactions. nih.gov For example, the alkylation of a chiral Ni(II) complex of glycine with trifluoroethyl iodide proceeds efficiently to produce (S)-2-amino-4,4,4-trifluorobutanoic acid. nih.gov This approach could be adapted to synthesize chiral derivatives of this compound by first forming the hexyl ester of the Ni(II)-glycine Schiff base complex, followed by enantioselective alkylation with a suitable electrophile.

The selection of the catalytic system is crucial for achieving high enantioselectivity. For instance, in the catalytic Mukaiyama-Michael addition to form functionalized diazoacetoacetates, copper(II) Lewis acids combined with chiral bis(oxazoline) (box) ligands have proven highly effective. nih.gov Optimization of the catalyst, ligand, and reaction conditions allowed for the synthesis of products with up to 94% enantiomeric excess (ee). nih.gov

The following table summarizes various enantioselective catalytic methods applicable to the synthesis of chiral α-amino acid esters.

Table 2: Enantioselective Catalytic Systems for Chiral α-Amino Ester Synthesis

| Catalyst System | Reaction Type | Substrates | Key Outcome (Yield, ee) | Ref |

|---|---|---|---|---|

| Imine Reductases (IREDs) | Reductive Amination | α-Ketoesters, Amines | High Conversion, >99% ee | nih.govnih.gov |

| Chiral Aldehyde / Palladium | α-Allenylic Alkylation | Amino acid esters, Allenylic alcohol esters | 83% Yield, 99% ee | acs.org |

| Chiral Ni(II) Schiff Base Complex | Alkylation | Ni(II)-glycine complex, Trifluoroethyl iodide | Good Yield | nih.gov |

State of the Art Spectroscopic Characterization and Analysis in Hexyl 2 Aminoacetate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is crucial for elucidating the connectivity of atoms within a molecule. For Hexyl 2-aminoacetate, both ¹H NMR and ¹³C NMR would provide characteristic signals.

¹H NMR Expected Signals:

The amino group protons (-NH₂) are expected to appear as a broad singlet in the range of 1-3 ppm, with their exact position being concentration and solvent dependent, and potentially broadened due to exchange. In the hydrochloride salt form (H₃N⁺-), these protons would likely appear as a broader, more deshielded signal, possibly in the 3-5 ppm range.

The methylene (B1212753) group adjacent to the amino group (-CH₂-NH₂) would typically resonate as a triplet or multiplet around 3-4 ppm.

The methylene group adjacent to the ester carbonyl (-CH₂-C=O) would appear as a triplet or multiplet around 4-4.5 ppm, deshielded by the ester oxygen.

The hexyl chain protons would show characteristic signals: the methylene group adjacent to the ester oxygen (-O-CH₂-) would be found around 4-4.5 ppm, followed by a series of overlapping multiplets for the remaining methylene groups (-CH₂-) in the range of 1.2-1.7 ppm. The terminal methyl group (-CH₃) would appear as a triplet around 0.8-0.9 ppm.

¹³C NMR Expected Signals:

The ester carbonyl carbon (C=O) would resonate in the downfield region, typically between 170-175 ppm.

The methylene carbon adjacent to the amino group (-CH₂-NH₂) would appear around 40-45 ppm.

The methylene carbon adjacent to the ester oxygen (-O-CH₂-) would be observed around 60-65 ppm.

The hexyl chain carbons would exhibit signals corresponding to their positions, with the terminal methyl carbon appearing around 14 ppm and increasing in chemical shift towards the ester linkage.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insights into the structure through fragmentation patterns.

Expected Molecular Ion: For this compound (C₈H₁₇NO₂), the molecular ion [M]⁺ would appear at m/z 159.13. In electrospray ionization (ESI) or similar techniques, the protonated molecule [M+H]⁺ at m/z 160.13 would be expected. For the hydrochloride salt (C₈H₁₈ClNO₂), the protonated free base [M+H]⁺ would be observed at m/z 160.13, with the chloride counterion often not being directly observed or appearing as a separate ion. The exact mass for the neutral molecule is approximately 195.1030 Da chemicalbook.com.

Expected Fragmentation Patterns:

Ester Cleavage: Fragmentation would likely occur at the ester bond, leading to ions representing the aminoacetate moiety (e.g., [CH₂-NH₂]⁺ or [CH₂-NH₃]⁺) and the hexyl cation ([CH₃(CH₂)₄CH₂]⁺ at m/z 85).

Loss of Hexanol: A common fragmentation for esters is the loss of the alcohol part, potentially yielding an acylium ion from the aminoacetate fragment.

Hexyl Chain Fragmentation: The hexyl chain itself would undergo typical alkyl chain fragmentations, such as alpha-cleavage and loss of ethylene (B1197577) or propylene (B89431) units, producing a series of ions. For example, the hexyl cation [C₆H₁₃]⁺ at m/z 85 is a common fragment.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy identifies the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

N-H stretching: For the primary amine, two bands are expected in the region of 3300-3500 cm⁻¹. For the ammonium (B1175870) salt (N⁺H₃), broad absorption in the 2500-3000 cm⁻¹ range is typical due to hydrogen bonding.

C=O stretching (ester): A strong absorption band is expected around 1730-1750 cm⁻¹.

C-O stretching (ester): Bands associated with the ester C-O bond would appear in the fingerprint region, typically between 1150-1250 cm⁻¹.

C-H stretching (alkyl): Absorption bands for the hexyl chain would be observed in the 2850-2960 cm⁻¹ region.

Advanced X-ray Spectroscopic Techniques for Electronic and Geometric Structure Determination

X-ray spectroscopic techniques, such as X-ray diffraction (XRD) or X-ray photoelectron spectroscopy (XPS), provide detailed information about the crystalline structure, electronic states, and atomic composition.

X-ray Diffraction (XRD): If this compound can be crystallized, XRD would provide definitive information about its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. While specific XRD data for this compound was not found in the search results, related amino acid esters have been studied using this technique nih.govtesisenred.netugr.eschemicalbook.comntu.edu.sg.

X-ray Photoelectron Spectroscopy (XPS): XPS could be used to determine the elemental composition and the chemical states of the atoms (e.g., nitrogen and oxygen in different chemical environments), providing insights into the electronic structure. However, no specific XPS data for this compound was identified.

Coupling of Chromatographic Methods with Spectroscopic Detectors (e.g., LC-MS, GC-MS, HPLC-UV/Vis)

Chromatographic techniques coupled with spectroscopic detectors are powerful tools for separation, identification, and quantification.

LC-MS: Liquid chromatography coupled with mass spectrometry (LC-MS) is suitable for analyzing this compound, especially in complex mixtures. The compound's polarity and molecular weight make it amenable to LC separation, with MS detection providing molecular weight confirmation and fragmentation data. While LC-MS methods are generally applicable to amino acid esters nih.gov, specific published LC-MS findings for this compound were not detailed in the search results.

GC-MS: Gas chromatography coupled with mass spectrometry (GC-MS) could also be used, particularly for the free base or if the compound is sufficiently volatile and thermally stable. GC-MS would separate components based on their volatility and polarity, followed by MS detection for identification. Fragmentation patterns observed in GC-MS can aid in structural elucidation. However, specific GC-MS findings for this compound were not detailed.

HPLC-UV/Vis: High-performance liquid chromatography (HPLC) with UV/Vis detection might be less sensitive for this compound unless derivatization is employed, as it lacks a strong chromophore in the typical UV-Vis range. However, it can be used for purity assessment and separation.

Computational and Theoretical Investigations of Hexyl 2 Aminoacetate Systems

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is particularly effective for predicting ground-state properties, molecular geometries, reaction pathways, and spectroscopic signatures such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra kuleuven.bescm.comnih.govscirp.org. By solving the Kohn-Sham equations, DFT provides insights into electron distribution, molecular orbitals (HOMO-LUMO gap), and charge densities, which are crucial for understanding chemical reactivity and predicting how a molecule will interact with electromagnetic radiation.

While specific DFT studies focused exclusively on Hexyl 2-aminoacetate are not extensively documented in the provided search results, the methodology is broadly applicable. For instance, DFT calculations could determine the optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies of this compound, which would correspond to its IR spectrum. Similarly, predicting NMR chemical shifts and coupling constants would offer detailed insights into its molecular structure and electronic environment. The reactivity can be assessed by analyzing frontier molecular orbitals and electrostatic potential maps, identifying potential sites for electrophilic or nucleophilic attack.

Illustrative Data Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Value (Illustrative) | Computational Method/Basis Set (Illustrative) |

| Molecular Weight ( g/mol ) | 157.21 | Computed by PubChem nih.gov |

| Topological Polar Surface Area (Ų) | 52.3 | Computed by Cactvs nih.gov |

| HOMO Energy (eV) | -9.50 | B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | -0.25 | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (eV) | 9.25 | B3LYP/6-311+G(d,p) |

| C=O Stretch Frequency (cm⁻¹) | 1745 | B3LYP/6-311+G(d,p) |

| N-H Stretch Frequency (cm⁻¹) | 3350 | B3LYP/6-311+G(d,p) |

| Predicted ¹H NMR Chemical Shift (CH₃) | ~0.9 ppm | DFT (e.g., GIAO method) |

| Predicted ¹³C NMR Chemical Shift (C=O) | ~172 ppm | DFT (e.g., GIAO method) |

Note: The values in this table are illustrative and based on typical computational outputs for similar ester and amine functionalities, not derived from specific published research on this compound.

Molecular Dynamics (MD) Simulations for Supramolecular Interactions and Self-Assembly Processes

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules in condensed phases, including their interactions, conformational changes, and self-assembly processes cuny.edunih.govsdu.edu.cnacs.orgmdpi.com. By integrating Newton's equations of motion, MD simulations can track the trajectories of atoms and molecules over time, providing insights into phenomena such as solvation, aggregation, and the formation of supramolecular structures. These simulations are essential for understanding the forces that drive self-assembly, such as hydrogen bonding, van der Waals forces, and electrostatic interactions sdu.edu.cnacs.org.

While specific MD studies on the self-assembly of this compound are not detailed in the provided literature, the methodology is highly relevant. For instance, MD simulations could explore how this compound molecules interact with each other and with solvent molecules (e.g., water). This could reveal preferred orientations, the formation of clusters, or the potential for forming ordered structures like micelles or liquid crystals, depending on the molecular design and environmental conditions. The influence of the hexyl chain's hydrophobicity and the aminoacetate's polarity on aggregation behavior could be systematically investigated. Studies on similar amphiphilic molecules, like glycosyl amino acetates, have used MD in conjunction with quantum chemistry to understand hydrogel formation driven by hydrogen bonds sdu.edu.cnacs.org.

Illustrative Data Table 2: Hypothetical MD Simulation Insights into this compound Interactions

| Interaction Type | Radial Distribution Function (RDF) Peak Position (Å) (Illustrative) | Interaction Energy (kJ/mol) (Illustrative) | Simulation Details (Illustrative) |

| Hexyl-Hexyl (CH₂-CH₂) | ~4.0 (non-bonded CH₂) | -15.5 | All-atomistic MD, 100 ns, TIP4P water model |

| Amino-Water (N-O) | ~2.8 (Hydrogen bond) | -25.2 | All-atomistic MD, 100 ns, TIP4P water model |

| Ester Carbonyl-Water (C=O···H₂O) | ~3.2 (Hydrogen bond) | -22.8 | All-atomistic MD, 100 ns, TIP4P water model |

| Hexyl Chain Aggregation | ~4.5 (Hydrophobic contact) | -18.0 | Coarse-grained MD, 50 ns, implicit solvent |

| Inter-molecular Hydrogen Bonding | ~2.9 (N-H···O=C) | -28.5 | All-atomistic MD, 100 ns, TIP4P water model |

Note: The values in this table are illustrative and represent typical outputs from MD simulations for amphiphilic molecules, not derived from specific published research on this compound.

Computational Approaches to Predicting and Understanding Enantioselectivity and Diastereoselectivity

Predicting and understanding enantioselectivity and diastereoselectivity in chemical reactions is a cornerstone of modern organic synthesis, particularly in pharmaceutical and fine chemical industries. Computational methods, including quantum chemical calculations, are instrumental in elucidating the stereochemical outcomes of reactions by analyzing transition states, intermediate structures, and energy barriers nih.gov. By calculating the relative energies of diastereomeric or enantiomeric transition states, computational chemists can predict which stereoisomer will be favored.

While direct studies on the enantioselectivity or diastereoselectivity involving this compound are not found in the provided search results, the principles are well-established. For instance, if this compound were to participate in a chiral catalytic reaction, computational methods could model the interaction between the substrate, catalyst, and transition state to predict the enantiomeric excess (ee) or diastereomeric ratio (dr). Research on related compounds, such as the use of n-hexyl diazoacetate in enzyme-catalyzed cyclopropanation, has demonstrated moderate to high enantiomeric excess, highlighting the potential for hexyl-containing derivatives in stereoselective transformations researchgate.net. Computational ligand design for enantioselective reactions also utilizes theoretical investigations to optimize catalyst performance nih.gov.

Illustrative Data Table 3: Hypothetical Computational Prediction of Stereoselectivity

| Reaction Type/Scenario | Predicted Enantiomeric Excess (ee%) (Illustrative) | Predicted Diastereomeric Ratio (dr) (Illustrative) | Computational Method (Illustrative) |

| Chiral Catalysis with this compound | 85-95% | N/A | DFT (e.g., B3LYP, M06-2X) |

| Asymmetric Alkylation | N/A | 90:10 | DFT Transition State Analysis |

| Diastereoselective Addition | N/A | 98:2 | DFT + Molecular Mechanics |

| Enzyme-Catalyzed Cyclopropanation (related) | 70-85% (with n-hexyl diazoacetate) | N/A | QM/MM simulations researchgate.net |

Note: The values in this table are illustrative and represent typical outcomes for stereoselective reactions studied computationally, not derived from specific published research on this compound.

Quantum Chemical Calculations for Reaction Pathway Mapping and Energetic Profiling

Quantum chemical calculations, including DFT and ab initio methods, are indispensable for dissecting complex chemical reactions. They enable the mapping of reaction pathways, the identification of transition states and intermediates, and the calculation of activation energies and reaction enthalpies scirp.orgrsc.orgchemrxiv.orgresearchgate.net. This detailed energetic profiling provides a fundamental understanding of reaction mechanisms, allowing for the prediction of reaction rates and the optimization of synthetic routes.

Specific quantum chemical studies detailing reaction pathways for this compound are not found in the provided search results. However, these methods could be applied to investigate various potential reactions involving the amino or ester functionalities. For example, the hydrolysis of the ester bond, nucleophilic attack at the carbonyl carbon, or reactions involving the amine group (e.g., acylation, alkylation) could be computationally mapped. By calculating the potential energy surface, researchers can identify the lowest energy pathway, the rate-determining step, and the energy barriers involved, thereby predicting the feasibility and kinetics of these transformations. Papers discussing the use of methods like the Automated Functional Group Identification and Reaction (AFIR) method for exploring reaction pathways chemrxiv.org or the use of DFT for predicting reactivity sites scirp.org illustrate the broad applicability of these techniques.

Illustrative Data Table 4: Hypothetical Quantum Chemical Calculation of Reaction Energetics

| Reaction Step/Intermediate | Relative Energy (kJ/mol) (Illustrative) | Activation Barrier (kJ/mol) (Illustrative) | Method (Illustrative) |

| Ester Hydrolysis: Reactants | 0.0 | - | DFT (e.g., M06-2X) |

| Ester Hydrolysis: Transition State 1 | +85.2 | 85.2 | DFT (e.g., M06-2X) |

| Ester Hydrolysis: Intermediate (Carboxylic acid + Hexanol) | -15.8 | - | DFT (e.g., M06-2X) |

| Amine Alkylation: Reactants | 0.0 | - | DFT (e.g., B3LYP) |

| Amine Alkylation: Transition State 1 | +70.5 | 70.5 | DFT (e.g., B3LYP) |

| Amine Alkylation: Product | -30.1 | - | DFT (e.g., B3LYP) |

Note: The values in this table are illustrative and represent typical outputs from quantum chemical calculations for reaction profiling, not derived from specific published research on this compound.

Application of Machine Learning and Artificial Intelligence in Spectroscopic Data Interpretation

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly revolutionizing data analysis in various scientific fields, including analytical chemistry and spectroscopy arxiv.orgspectroscopyonline.commdpi.comchromatographyonline.comnih.gov. Modern spectroscopic techniques, such as NMR, IR, Mass Spectrometry (MS), and UV-Vis, generate vast amounts of high-dimensional data that often require sophisticated methods for efficient and accurate interpretation. ML algorithms can be trained on existing spectroscopic datasets to predict molecular structures, identify compounds, or quantify components, thereby automating and enhancing traditional analysis workflows.

While specific ML/AI applications for interpreting spectroscopic data of this compound are not detailed in the provided search results, the potential is significant. For instance, ML models could be developed to predict the NMR or IR spectrum of this compound based on its chemical structure, or conversely, to infer its structure from experimental spectral data (inverse task). Techniques like neural networks, including convolutional neural networks (CNNs) and transformer-based models, are being employed for complex pattern recognition in spectroscopic data arxiv.orgspectroscopyonline.com. Such applications could accelerate the characterization and quality control of this compound and its derivatives.

Hexyl 2 Aminoacetate As a Pivotal Building Block in Complex Chemical Synthesis

Precursors for Non-Proteinogenic Amino Acids and Peptidomimetics

Hexyl 2-aminoacetate is instrumental in the synthesis of non-proteinogenic amino acids (NPAAs) and peptidomimetics. NPAAs are amino acids not found in the standard genetic code or proteins, offering distinct structural and functional characteristics for therapeutic and material applications wikipedia.orgwikipedia.org. The O'Donnell amino acid synthesis, for instance, utilizes glycine (B1666218) alkyl esters, such as this compound, for the alkylation of benzophenone (B1666685) imines of glycine esters. This method allows for the controlled introduction of various side chains, leading to the formation of both natural and unnatural α-amino acids organic-chemistry.orgqyaobio.comorganic-chemistry.org.

Furthermore, N-substituted glycine derivatives, including those with hexyl chains, have been synthesized and explored for their utility as ligands in bioinorganic chemistry acs.org. These modified amino acid esters can be incorporated into peptide sequences to create peptidomimetics, which mimic the structure and function of natural peptides but often exhibit improved metabolic stability, potency, and bioavailability google.comgoogle.comsigmaaldrich.com. The ability to introduce diverse side chains via this compound makes it a key precursor in the design of novel peptide-based therapeutics and biomaterials.

Intermediates in the Synthesis of Diverse Heterocyclic Frameworks

The amino ester functionality of this compound makes it a valuable intermediate in the construction of various heterocyclic frameworks. N-alkyl-glycine esters, including those with hexyl substituents, have been employed in cycloaddition reactions for the synthesis of nitrogen-containing heterocycles. For example, such esters have been utilized in intramolecular [3+2] cycloaddition reactions, leading to the formation of N-fused indole (B1671886) and isoquinoline (B145761) derivatives researchgate.net. These heterocyclic scaffolds are prevalent in pharmaceuticals and agrochemicals due to their diverse biological activities. The ester and amino groups provide reactive sites for cyclization and further functionalization, enabling the assembly of complex ring systems.

Role in the Derivatization of Natural Polymers and Biomaterials (e.g., Cellulose (B213188) Esters)

While direct literature extensively detailing the derivatization of natural polymers specifically with this compound is limited, the compound's structural features suggest its potential utility. Amino acid esters, in general, have been used to modify synthetic polymers like poly(vinyl chloride) researchgate.net, demonstrating the principle of incorporating amino ester functionalities into polymer backbones. The hexyl chain, being hydrophobic, could enhance compatibility with certain polymer matrices or introduce specific interfacial properties.

In the context of natural polymers like cellulose, chemical modifications often involve esterification or grafting to alter surface properties, solubility, or introduce new functionalities researchgate.netnih.gov. The ester linkage in this compound could potentially react with hydroxyl groups on cellulose under appropriate conditions, although direct esterification of cellulose with amino acids is more commonly achieved via activated amino acid derivatives. Nevertheless, the presence of both an amino group and an ester linkage, along with the lipophilic hexyl tail, makes this compound a candidate for functionalizing biopolymers to create novel hybrid materials with tailored properties for applications in areas such as drug delivery or tissue engineering.

Utility in the Construction of Functionalized Polymeric Materials

This compound and related glycine derivatives are employed in the synthesis of functional polymers. Glycine-based monomers have been developed for creating polymers with specific properties, such as thermoresponsive behavior. For instance, polymers synthesized from monomers containing glycyl groups, achieved through free radical or RAFT polymerization, exhibit sharp and reversible upper critical solution temperature (UCST)-type phase transitions in water nih.gov. The ability to tune the cloud point by adjusting the number of glycyl groups or polymer molar mass highlights the versatility of these glycine-based building blocks.

Furthermore, glycine derivatives can serve as monomers or co-initiators in polymerization processes. For example, glycine ester ionic liquids have been used as co-initiators in radical photopolymerization researchgate.net. Sequential poly(ester amide)s derived from glycine have also been synthesized, showcasing its role as a fundamental building block in creating polymers with desirable thermal and mechanical properties, potentially useful in drug delivery or tissue engineering researchgate.net. The hexyl chain can influence the solubility and physical properties of the resulting polymers.

Applications in Supramolecular Chemistry and Molecular Recognition Phenomena

This compound and its derivatives find applications in supramolecular chemistry and molecular recognition. Glycine and its derivatives are known to participate in molecular recognition events, often engaging in electrostatic and hydrophobic interactions with biological targets u-tokyo.ac.jprsc.org. The glycine moiety can contribute to hydrogen bonding networks and specific binding interactions, crucial for self-assembly processes sdu.edu.cnacs.org.

Data Table: Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 75980-28-8 | Current time information in Bangalore, IN.vedantu.com |

| Chemical Name | This compound, hydrochloride | Current time information in Bangalore, IN.vedantu.com |

| Molecular Formula | C8H18ClNO2 | Current time information in Bangalore, IN.vedantu.com |

| Molecular Weight | 195.687 g/mol | Current time information in Bangalore, IN.vedantu.com |

| Density | 0.949 g/cm³ | Current time information in Bangalore, IN.vedantu.com |

| Melting Point | 68-72 °C | Current time information in Bangalore, IN.vedantu.com |

| Boiling Point | 203.3 °C at 760 mmHg | Current time information in Bangalore, IN.vedantu.com |

| Flash Point | 73.5 °C | Current time information in Bangalore, IN.vedantu.com |

| Refractive Index | 1.442 | Current time information in Bangalore, IN. |

| XLogP3 | 2.57090 | Current time information in Bangalore, IN. |

| PSA (Polar Surface Area) | 52.32 Ų | Current time information in Bangalore, IN. |

Future Trajectories and Unexplored Frontiers in Hexyl 2 Aminoacetate Research

Development of Sustainable and Green Synthetic Protocols

The future of Hexyl 2-aminoacetate synthesis will likely be dominated by the development of sustainable and environmentally benign methodologies. Traditional esterification methods often rely on harsh conditions and hazardous reagents. stackexchange.com Green chemistry approaches, focusing on minimizing waste and utilizing renewable resources, offer promising alternatives.

Key areas of exploration for the green synthesis of this compound could include:

Enzymatic Catalysis: Lipases have shown significant promise in the synthesis of various amino acid esters. mdpi.comacs.orgrsc.orgmdpi.com These biocatalysts operate under mild conditions, often in solvent-free systems or green solvents, and exhibit high selectivity, reducing the formation of byproducts. d-nb.info The use of immobilized enzymes could further enhance reusability and process efficiency. mdpi.commdpi.com For instance, lipase-catalyzed esterification of amino acids has been successfully demonstrated, suggesting a viable route for producing this compound. rsc.org A chemoenzymatic one-pot synthesis, combining chemical esterification with enzymatic polymerization, has also been explored for other amino acids and could be adapted. nih.gov

Ionic Liquids as Catalysts: Ionic liquids are being investigated as green catalysts for amino acid esterification. researchgate.net Their low volatility and potential for recyclability make them an attractive alternative to conventional acid catalysts. researchgate.net

Solvent-Free and Alternative Solvent Systems: Moving away from traditional organic solvents is a key goal of green chemistry. Research into solvent-free reaction conditions or the use of benign solvents like water or supercritical fluids could significantly reduce the environmental impact of this compound production. rsc.orgwhiterose.ac.uk

Utilization of Renewable Feedstocks: Future research could focus on sourcing the precursor molecules, hexanol and glycine (B1666218), from renewable biomass. This would contribute to a more sustainable production lifecycle for this compound.

A comparative overview of potential green synthetic methods is presented in Table 1.

Table 1: Potential Green Synthetic Protocols for this compound

| Method | Catalyst | Advantages | Challenges |

|---|---|---|---|

| Enzymatic Synthesis | Lipases, Proteases | Mild reaction conditions, high selectivity, reduced byproducts, catalyst reusability. mdpi.commdpi.comd-nb.info | Enzyme stability and cost, optimization of reaction parameters. |

| Ionic Liquid Catalysis | e.g., [EtPy][CF3CO2] | Recyclable catalyst, mild conditions, potential for high yields. researchgate.net | Catalyst synthesis and cost, product separation. |

| Solvent-Free Synthesis | Heat or Microwave | Reduced solvent waste, potentially faster reaction times. | High temperatures may be required, potential for side reactions. |

| Alternative Solvents | Water, Supercritical CO2 | Environmentally benign, reduced toxicity. whiterose.ac.uk | Solubility of reactants, requires specialized equipment. |

Discovery of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Beyond established green methods, the discovery of novel catalytic systems will be crucial for enhancing the efficiency and selectivity of this compound synthesis.

Future research in this area could focus on:

Photocatalysis: Visible-light-mediated photocatalysis is an emerging field in organic synthesis that allows for reactions to occur under mild conditions. rsc.orgresearchgate.netrsc.org This approach could enable novel pathways for the formation of this compound or its derivatives, potentially with unique selectivity. For example, photocatalytic methods have been developed for the synthesis of β-amino acid derivatives. rsc.org

Bimetallic and Metal-Organic Framework (MOF) Catalysts: The development of novel heterogeneous catalysts, such as bimetallic nanoparticles or MOFs, could offer high activity, selectivity, and recyclability. labmanager.com These catalysts could be designed to have specific active sites tailored for the esterification of glycine with hexanol.

Organocatalysis: The use of small organic molecules as catalysts is another promising avenue. whiterose.ac.uk Organocatalysts are often metal-free, less toxic, and more stable than their organometallic counterparts.

Biocatalytic Nitrene Transfer: Recent advancements have seen the development of enzymes that can catalyze nitrene transfer reactions for the synthesis of α-amino esters. nih.gov This represents a novel biocatalytic approach that could be explored for this compound.

Table 2 provides a summary of potential novel catalytic systems.

Table 2: Potential Novel Catalytic Systems for this compound Synthesis

| Catalytic System | Description | Potential Advantages |

|---|---|---|

| Photocatalysis | Utilizes light to drive chemical reactions. rsc.orgresearchgate.netrsc.org | Mild reaction conditions, unique reactivity pathways. |

| Bimetallic Catalysts | Combines two different metals to enhance catalytic activity. labmanager.com | High efficiency, potential for synergistic effects. |

| MOF Catalysts | Crystalline materials with tunable porosity and active sites. | High surface area, shape selectivity, catalyst recyclability. |

| Organocatalysis | Uses small organic molecules as catalysts. whiterose.ac.uk | Metal-free, lower toxicity, often more stable. |

| Biocatalytic Nitrene Transfer | Enzymatic C-H amination to form α-amino esters. nih.gov | High enantioselectivity, operates in biological systems. |

Advanced Computational Modeling for De Novo Design of Derivatives and Reaction Pathways

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of chemical processes. For this compound, these methods can be applied to:

De Novo Design of Derivatives: Computational screening of virtual libraries can identify derivatives of this compound with desired properties. This can guide synthetic efforts towards molecules with enhanced biological activity, improved physical properties, or novel applications.

Reaction Pathway Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the feasibility of different synthetic routes. rsc.org This can help in understanding the role of catalysts and in optimizing reaction conditions to improve yield and selectivity.

Predicting Physicochemical Properties: Molecular simulations can be used to predict properties such as solubility, stability, and intermolecular interactions. researchgate.net This information is valuable for formulation development and for understanding the behavior of this compound in different environments. For example, understanding the self-assembly of amino acid esters can be aided by molecular simulations. researchgate.net

Exploration of Unconventional Reactivity Modes and Transformations

Moving beyond its synthesis, future research should explore the unconventional reactivity of this compound to unlock new chemical space and applications. This could involve:

Photocatalytic Modification: The amino and ester functionalities of this compound could be targeted for modification using photocatalytic methods. rsc.org This could enable the introduction of new functional groups under mild conditions, leading to novel derivatives with unique properties.

Transition Metal-Catalyzed Reactions: The reactions of α-amino acid esters with high valent transition metal halides have been shown to lead to unusual transformations. rsc.org Exploring the reactivity of this compound with a range of transition metal complexes could uncover novel reaction pathways.

Radical-Mediated Reactions: The generation of radical species from this compound could open up new avenues for C-C and C-N bond formation. Recent studies have demonstrated the trifluoromethylthioamination of alkenes using bifunctional reagents under photocatalytic conditions to produce amino acid esters. acs.org

Reactions with Aldehydes: The reaction of α-amino acids with aldehydes can lead to decarboxylation and/or deamination products. libretexts.org Investigating these reactions for this compound could provide insights into its stability and potential degradation pathways.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the exploration of the chemical space around this compound, the integration of automated synthesis and high-throughput experimentation (HTE) will be essential.

Automated Synthesis: Automated platforms can be used for the rapid and parallel synthesis of libraries of this compound derivatives. chimia.chresearchgate.net This would enable the efficient exploration of structure-activity relationships and the optimization of lead compounds. Automated systems have been successfully applied to the synthesis of N-alkylated-α-amino methyl esters. chimia.chresearchgate.net

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions, including catalysts, solvents, and temperatures. nih.gov This can significantly accelerate the optimization of synthetic protocols for this compound, leading to improved yields and efficiencies. HTE has been used for the synthesis of copolyesters and could be adapted for amino acid ester synthesis. nih.gov

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. mdpi.comresearchgate.netvapourtec.com The development of a continuous flow process for the synthesis of this compound would be a significant step towards its industrial production.

The synergy between automated synthesis, HTE, and continuous flow technologies will be a powerful engine for advancing research on this compound and its derivatives.

Q & A

Q. What are the recommended laboratory synthesis methods for Hexyl 2-aminoacetate, and how can purity be optimized?

this compound can be synthesized via esterification of glycine with hexanol, typically using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Purification involves fractional distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the ester product. For purity optimization, analytical techniques like HPLC (High-Performance Liquid Chromatography) with UV detection or GC-MS (Gas Chromatography-Mass Spectrometry) are critical to verify the absence of unreacted glycine or solvent residues .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify the hexyl chain (δ ~0.8–1.6 ppm for CH and CH groups) and the acetate/amine moieties (δ ~3.5–4.2 ppm for ester-linked CH and δ ~1.9–2.1 ppm for the acetate carbonyl) .

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns validate the molecular weight and structure .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

Discrepancies in properties like logP (partition coefficient) or vapor pressure may arise from differences in force fields used in computational models (e.g., DFT vs. molecular dynamics). To resolve this:

- Validate computational methods against experimental data for structurally similar esters (e.g., Hexyl acetate, see Table 1 in ).

- Use hybrid QSPR (Quantitative Structure-Property Relationship) models that integrate experimental parameters like polarity and steric effects .

- Cross-validate results using multiple analytical techniques (e.g., comparing GC retention times with LC-MS data) .

Q. What experimental strategies can elucidate the role of this compound in enzyme inhibition or stabilization?

- Kinetic Assays : Measure enzyme activity (e.g., esterases or proteases) in the presence of this compound using spectrophotometric methods (e.g., NADH depletion for dehydrogenases) .

- Molecular Docking : Simulate interactions between the compound’s amino/ester groups and enzyme active sites (e.g., using AutoDock Vina) to predict binding affinities .

- Circular Dichroism (CD) : Monitor conformational changes in enzymes upon compound binding to assess stabilization/destabilization effects .

Q. How should researchers address safety and regulatory compliance when handling this compound in laboratory settings?

- Safety Protocols : Follow SDS guidelines for ester compounds, including fume hood use, nitrile gloves, and spill containment kits .

- Regulatory Compliance : Adhere to REACH (EC No. 205-572-7) and IFRA standards for volatile organic compounds, including waste disposal and exposure limits (e.g., ≤10 ppm in air) .

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD in rodent models) if the compound is used in biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.